molecular formula C10H12O2 B13598093 1-(3-Methoxyphenyl)prop-2-en-1-ol CAS No. 58824-50-3

1-(3-Methoxyphenyl)prop-2-en-1-ol

Cat. No.: B13598093
CAS No.: 58824-50-3
M. Wt: 164.20 g/mol
InChI Key: FDESMAFLUNEGPG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O2 It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a propen-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 1-(3-Methoxyphenyl)prop-2-en-1-ol is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 1-(2-Methoxyphenyl)prop-2-en-1-ol and 1-(4-Methoxyphenyl)prop-2-en-1-ol, the 3-methoxy derivative exhibits distinct properties in terms of its interaction with enzymes and its potential therapeutic effects .

Properties

IUPAC Name

1-(3-methoxyphenyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10-11H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDESMAFLUNEGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297566
Record name α-Ethenyl-3-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58824-50-3
Record name α-Ethenyl-3-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58824-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethenyl-3-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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